molecular formula C12H12N4O2 B1266270 2-(4-Azidobutyl)isoindoline-1,3-dione CAS No. 66917-06-4

2-(4-Azidobutyl)isoindoline-1,3-dione

Cat. No. B1266270
CAS RN: 66917-06-4
M. Wt: 244.25 g/mol
InChI Key: ORKCIOAZJQNDJI-UHFFFAOYSA-N
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Description

2-(4-Azidobutyl)isoindoline-1,3-dione is a derivative of isoindoline, a compound that has attracted significant interest due to its utility in various fields, including material science and medicine. Isoindoline derivatives are known for their versatile chemical reactions and properties, making them valuable in synthesizing a wide range of compounds with potential applications in different domains. The research on isoindoline derivatives, including 2-(4-Azidobutyl)isoindoline-1,3-dione, focuses on exploring their synthesis, molecular structure, chemical reactions, physical and chemical properties.

Synthesis Analysis

The synthesis of isoindoline derivatives involves multiple approaches, including the condensation of 2-aminobenzamides with isatins in the presence of catalysts, which can efficiently yield novel isoindoline-1,3-dione derivatives with diverse functional groups (Dabiri, Mohammadi, & Qaraat, 2009). These synthetic routes offer a broad scope for modifying the isoindoline core, enabling the incorporation of various substituents, such as the azidobutyl group.

Molecular Structure Analysis

Isoindoline derivatives exhibit interesting molecular structures characterized by X-ray single-crystal diffraction studies. The molecular structure of these compounds is not planar, and they can form crystalline structures with specific space groups. The dihedral angles between the isoindoline and adjacent rings or groups can significantly influence the compound's physical and chemical properties (G. Duru, M. Evecen, H. Tanak, & E. Ağar, 2018).

Scientific Research Applications

Green Catalytic System

Isoindoline-1,3-dione derivatives are vital in various applications, including material science and medicine. The synthesis of these derivatives traditionally uses harmful catalysts. However, a greener approach using the Water Extract of Onion Peel Ash (WEOPA) for synthesizing isoindoline-1,3-dione derivatives has been developed. This method offers benefits like avoiding harmful reagents and providing bio-waste management solutions (Journal et al., 2019).

Corrosion Inhibition

Isoindoline-1,3-dione derivatives, specifically aza-pseudopeptides, have been found to be efficient corrosion inhibitors for mild steel in acidic environments. These compounds show increased inhibition efficiency with higher concentrations and act as mixed-type inhibitors (Chadli et al., 2017).

Herbicide Development

A study on 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors for weed control led to the synthesis of new molecular scaffolds combining isoindoline-1,3-dione fragments. These compounds showed significant inhibitory activity, suggesting that the pyrazole-isoindoline-1,3-dione hybrid could be a promising scaffold for developing HPPD inhibitors (He et al., 2019).

Antimicrobial Properties

Isoindoline-1,3-dione derivatives have shown moderate antimicrobial activity. One particular compound, 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, displayed good activity against S. aureus and C. albicans. These findings indicate potential applications in antimicrobial treatments (Ghabbour et al., 2016).

Optoelectronic Applications

Novel acridin-isoindoline-1,3-dione derivatives have been synthesized for optoelectronic applications. These compounds exhibit high thermal stability and fluorescence properties, making them suitable for use in optoelectronics (Mane et al., 2019).

Alzheimer's Disease Treatment

Derivatives of isoindoline-1,3-dione have been explored as potential multi-functional anti-Alzheimer agents. The modifications of these compounds aim to target multiple aspects of Alzheimer’s disease, showing promise in inhibiting disease-modifying and symptomatic targets (Panek et al., 2018).

Safety And Hazards

The safety and hazards of “2-(4-Azidobutyl)isoindoline-1,3-dione” are not explicitly mentioned in the retrieved papers. However, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds2.


properties

IUPAC Name

2-(4-azidobutyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c13-15-14-7-3-4-8-16-11(17)9-5-1-2-6-10(9)12(16)18/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKCIOAZJQNDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985583
Record name 2-(4-Azidobutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Azidobutyl)isoindoline-1,3-dione

CAS RN

66917-06-4
Record name 1H-Isoindole-1,3(2H)-dione, 2-(4-azidobutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066917064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Azidobutyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80985583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PV Ramana, AR Reddy - Journal of Heterocyclic Chemistry, 2012 - Wiley Online Library
The synthesis of a series of 3,5‐disubstituted isoxazole‐4‐carboxylic esters containing N‐substituted 1,2,3‐triazoles (V) starting from various benzaldehydes (I) is reported. …
Number of citations: 6 onlinelibrary.wiley.com
A Mudiraj, K Geeviman, PP Babu… - Journal of Pharmacy …, 2014 - researchgate.net
Background: 1, 2, 3 triazole based molecules are emerging as promising anticancer drugs. Aspirin inhibits cell proliferation and induces apoptosis in various cancer cell lines. We have …
Number of citations: 1 www.researchgate.net
X Yu, J Xu, Y Zhou, Q Song - Organic Chemistry Frontiers, 2018 - pubs.rsc.org
We herein disclose a Cu-catalyzed synthesis of 5-arylsubstituted 1,2,3-triazoles via an oxidative interrupted click reaction, using air as the sole terminal oxidant. The current protocol …
Number of citations: 20 pubs.rsc.org

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